molecular formula C25H23N3O4 B11145991 3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11145991
M. Wt: 429.5 g/mol
InChI Key: MEZJMNZCOBSUIE-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the pyridinyl and propoxyphenyl groups. The final step typically involves the formation of the carbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The pyridinyl and propoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would result in the formation of a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets in the body. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and compounds with similar functional groups, such as 3-hydroxy-4-pyranones and 4-hydroxy-2-quinolones .

Uniqueness

What sets 3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which gives it distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23N3O4/c1-2-13-32-20-9-7-18(8-10-20)23(29)21-22(19-6-4-12-27-15-19)28(25(31)24(21)30)16-17-5-3-11-26-14-17/h3-12,14-15,22,29H,2,13,16H2,1H3/b23-21-

InChI Key

MEZJMNZCOBSUIE-LNVKXUELSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.